(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)PROP-2-ENENITRILE
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole ring and a substituted phenyl group
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16IN3O2/c1-3-25-17-10-12(9-14(20)18(17)24-2)8-13(11-21)19-22-15-6-4-5-7-16(15)23-19/h4-10H,3H2,1-2H3,(H,22,23)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEWKUFAERVWAZ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with ethoxy, iodo, and methoxy groups through electrophilic aromatic substitution reactions.
Formation of the Prop-2-enenitrile Moiety: This involves the condensation of the benzodiazole derivative with the substituted phenyl compound under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photophysical properties.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
Medicine:
- Explored for its potential as a therapeutic agent due to its unique structural features.
Industry:
- Potential applications in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)PROP-2-ENENITRILE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodiazole ring can engage in π-π stacking interactions, while the nitrile group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-METHOXYPHENYL)PROP-2-ENENITRILE: Lacks the ethoxy and iodo substituents.
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-ETHOXY-4-METHOXYPHENYL)PROP-2-ENENITRILE: Lacks the iodo substituent.
Uniqueness: The presence of the ethoxy, iodo, and methoxy groups in (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)PROP-2-ENENITRILE imparts unique electronic and steric properties, making it distinct from its analogs. These substituents can influence the compound’s reactivity and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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